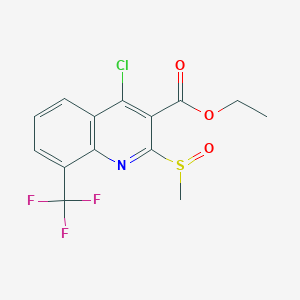

Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate

CAS No.: 662138-37-6

Cat. No.: VC7920735

Molecular Formula: C14H11ClF3NO3S

Molecular Weight: 365.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 662138-37-6 |

|---|---|

| Molecular Formula | C14H11ClF3NO3S |

| Molecular Weight | 365.8 g/mol |

| IUPAC Name | ethyl 4-chloro-2-methylsulfinyl-8-(trifluoromethyl)quinoline-3-carboxylate |

| Standard InChI | InChI=1S/C14H11ClF3NO3S/c1-3-22-13(20)9-10(15)7-5-4-6-8(14(16,17)18)11(7)19-12(9)23(2)21/h4-6H,3H2,1-2H3 |

| Standard InChI Key | XXPVZFVXSGUBLD-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C2=C(C(=CC=C2)C(F)(F)F)N=C1S(=O)C)Cl |

| Canonical SMILES | CCOC(=O)C1=C(C2=C(C(=CC=C2)C(F)(F)F)N=C1S(=O)C)Cl |

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound’s quinoline core is a bicyclic structure comprising a benzene ring fused to a pyridine ring. Key functional groups include:

-

Chloro substituent (C4): Introduces electronegativity, enhancing reactivity in nucleophilic aromatic substitution reactions.

-

Methylsulphinyl group (C2): A sulfoxide () moiety that confers polarity and susceptibility to redox reactions.

-

Trifluoromethyl group (C8): A strong electron-withdrawing group that stabilizes the aromatic system via inductive effects.

-

Ethyl carboxylate (C3): Enhances solubility in organic solvents and serves as a leaving group in ester hydrolysis reactions .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 365.76 g/mol | |

| CAS Number | 662138-37-6 | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Likely soluble in DMSO, DMF |

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate typically involves sequential functionalization of a quinoline precursor:

-

Trifluoromethylation: Introduction of the group at C8 via Ullmann-type coupling or directed ortho-metalation strategies.

-

Chlorination: Electrophilic chlorination at C4 using reagents like or .

-

Methylsulphinyl Group Installation: Oxidation of a methylthio () precursor to the sulphinyl () form using meta-chloroperbenzoic acid (mCPBA).

-

Esterification: Reaction of the carboxylic acid intermediate with ethanol under acidic conditions .

Industrial Availability

Major suppliers include Apollo Scientific Ltd. (UK) and Atomax Chemicals Co., Ltd (China), which offer the compound for research purposes at scales ranging from milligrams to kilograms . Pricing and bulk availability are typically negotiated directly with suppliers.

Stability and Reactivity

Thermal and Chemical Stability

-

Thermal Stability: The trifluoromethyl group enhances thermal stability due to its strong bonds and electron-withdrawing nature.

-

Oxidative Sensitivity: The methylsulphinyl group is prone to further oxidation to a sulfone () under strong oxidizing conditions.

-

Hydrolytic Stability: The ethyl ester is susceptible to hydrolysis in aqueous basic or acidic media, yielding the corresponding carboxylic acid .

Table 2: Functional Group Reactivity

| Group | Reactivity Profile |

|---|---|

| Trifluoromethyl (C8) | Resists nucleophilic attack |

| Methylsulphinyl (C2) | Oxidizable to sulfone |

| Chloro (C4) | Participates in SNAr reactions |

Applications in Research and Industry

Pharmaceutical Intermediates

Quinoline derivatives are pivotal in drug discovery, with applications in:

-

Kinase Inhibitors: The trifluoromethyl group enhances binding affinity to ATP pockets.

-

Anticancer Candidates: Quinoline cores interfere with DNA topoisomerase activity .

Agrochemical Development

-

Herbicides: Electron-deficient quinolines disrupt plant electron transport chains.

-

Fungicides: The chloro and trifluoromethyl groups enhance bioavailability in soil systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume